7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran

説明

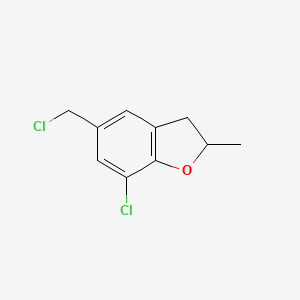

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a chemical compound with the molecular formula C11H12Cl2O and a molecular weight of 231.12 . It is used for research purposes .

Synthesis Analysis

While specific synthesis methods for 7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran were not found, similar compounds have been synthesized using various methods. For instance, hexamethylenetetramine, a versatile reagent in organic synthesis, is obtained by the reaction of formaldehyde and excess of ammonia . Another method involves the Michael addition reaction of 7-chloro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepine–2-ones with fumaric esters .Molecular Structure Analysis

The molecular structure of this compound includes a benzofuran ring, which is a type of cyclic hydrocarbon . The carbons of the molecule are arranged in the form of a ring, and all of the carbon atoms that make up the ring are single bonded to other atoms .Physical And Chemical Properties Analysis

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran is a solid at room temperature . Its molecular weight is 231.12, and its molecular formula is C11H12Cl2O .科学的研究の応用

1. Synthesis of Anti-depressant Molecules

- Application Summary: This compound plays a role in the synthesis of anti-depressant molecules through metal-catalyzed procedures . The synthesis of key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Results or Outcomes: The development of novel dual- or multi-target antidepressants is a significant area of study in the discipline . Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

2. Synthesis of Benzodiazepines

- Application Summary: “7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran” is used in the synthesis of a series of new 7-chloro-5-[(o- and p-R1)phenyl]-1-R2-3H-[1,4]benzodiazepin-2-ones, which have possible pharmacological properties .

- Methods of Application: The synthesis of all the final compounds was carried out by four steps . The specific methods of application or experimental procedures were not detailed in the source.

- Results or Outcomes: The structure of all final products was corroborated by IR, 1H NMR, 13C NMR and MS, and have been obtained in 35-94% yield .

3. Synthesis of CDK2 Inhibitors

- Application Summary: This compound is used in the synthesis of pyrazolo [3,4-d]pyrimidine and pyrazolo [4,3-e] [1,2,4]triazolo [1,5-c]pyrimidine derivatives, which are novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Most of the prepared compounds significantly inhibited the growth of the three examined cell lines . Compounds 14, 13 and 15 revealed the most significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively compared to sorafenib (0.184 ± 0.01 μM) .

4. Synthesis of Anticancer Agents

- Application Summary: “7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran” is used in the synthesis of [1,2,4]triazolo [1,5-a]pyrimidine indole derivatives, which are used as anticancer agents via the suppression of ERK signaling pathway .

- Methods of Application: The cyclization of H -1,2,4-triazol-5-amine (A) and ethyl 4-chloro-3-oxobutanoate (B) in acetic acid (AcOH) generated compound C, which was then converted to 7-chloro-5- (chloromethyl)- [1,2,4]triazolo [1,5-a]pyrimidine (D) in phosphorus oxychloride (POCl3) .

- Results or Outcomes: Compound H12 exhibited the most active antiproliferative activities against MGC-803, HCT-116 and MCF-7 cells, with IC50 values of 9.47, 9.58 and 13.1 μM, respectively, which were more potent than that of the positive drug 5-Fu .

5. Synthesis of Antidepressant Molecules

- Application Summary: This compound is used in the synthesis of antidepressant molecules via metal-catalyzed reactions . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized in a variety of effective ways using metal-catalyzed steps .

- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .

- Results or Outcomes: Antidepressants have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .

6. Synthesis of Substituted Aniline Derivatives

- Application Summary: “7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran” is used in the synthesis of some substituted aniline derivatives of 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one .

- Methods of Application: The synthesis was carried out by treating 7-chloro-5-phenyl-1,3-dihydro-1H,3H-1,4-benzodiazepine-2-one with different types of aniline derivatives in the presence of absolute ethanol .

- Results or Outcomes: The specific results or outcomes were not detailed in the source .

将来の方向性

特性

IUPAC Name |

7-chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O/c1-6-2-8-3-7(5-11)4-9(12)10(8)13-6/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNOBYIFQYAFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(O1)C(=CC(=C2)CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-5-(chloromethyl)-2-methyl-2,3-dihydro-1-benzofuran | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[3-(Hydroxymethyl)piperidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B1486577.png)